Synthetic Yield: Methyl thiophene-2-carbimidothioate Free Base Synthesis from Thiophene-2-carbothioamide
The synthesis of methyl thiophene-2-carbimidothioate free base from thiophene-2-carbothioamide using methyl iodide in acetone proceeds with a high isolated yield of 97% [1]. This synthetic efficiency compares favorably to the typical 60–85% yields reported for analogous carbimidothioate syntheses involving alternative alkylating agents or heteroaromatic cores, providing a cost-efficient procurement rationale for the thiophene-2 scaffold [2].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 97% isolated yield |
| Comparator Or Baseline | Analogous carbimidothioate syntheses (typical range: 60–85%) |
| Quantified Difference | ≥12 percentage point yield advantage |
| Conditions | Methyl iodide (66 g, 0.46 mol), thiophene-2-carbothioamide (50 g, 0.33 mol), acetone (500 mL), 0°C addition, 23°C stirring for 2 h, filtration, vacuum drying [1] |
Why This Matters
Higher synthetic yield translates to lower per-gram material cost for downstream derivatization and improved batch-to-batch consistency for research reproducibility.
- [1] Open Reaction Database / Patent US07192975B2. Procedure for synthesis of methyl thiophene-2-carbimidothioate from thiophene-2-carbothioamide. View Source
- [2] Z. Wang. (2010). Comprehensive Organic Name Reactions and Reagents. Chapter: Carbimidothioate Synthesis. View Source
